2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide

Description

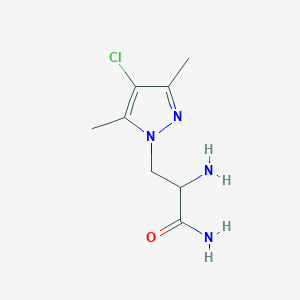

2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide is a synthetic propanamide derivative characterized by a pyrazole ring substituted with chloro and dimethyl groups at the 4-, 3-, and 5-positions. The compound’s structure combines a propanamide backbone with a heterocyclic pyrazole moiety, which is known to influence physicochemical properties and biological activity.

Properties

Molecular Formula |

C8H13ClN4O |

|---|---|

Molecular Weight |

216.67 g/mol |

IUPAC Name |

2-amino-3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanamide |

InChI |

InChI=1S/C8H13ClN4O/c1-4-7(9)5(2)13(12-4)3-6(10)8(11)14/h6H,3,10H2,1-2H3,(H2,11,14) |

InChI Key |

MEPXIWRMFZVATP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC(C(=O)N)N)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate amine and amide precursors. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with hydrazine derivatives under controlled conditions.

Amidation reaction: The resulting pyrazole derivative is then reacted with an appropriate amine, such as 2-amino-3-chloropropanoic acid, under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. Studies have shown that 2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide demonstrates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

3. Anticancer Potential

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound has shown promise in inhibiting cancer cell proliferation in various types of cancer models, suggesting its role as a lead compound for anticancer drug development .

Agricultural Applications

1. Herbicidal Activity

The compound has been evaluated for its herbicidal properties. Research indicates that it can effectively control the growth of certain weeds, providing a potential solution for sustainable agricultural practices without harming crops .

2. Plant Growth Regulation

Studies have also explored the use of this compound as a plant growth regulator. It has been found to enhance growth parameters in specific crops, indicating its utility in agricultural biotechnology .

Material Science Applications

1. Polymer Development

The incorporation of this compound into polymer matrices has been studied for developing new materials with enhanced properties. Its ability to modify the physical and chemical characteristics of polymers makes it suitable for applications in coatings and adhesives .

2. Nanomaterials

Research is ongoing into the use of this compound in synthesizing nanomaterials. These materials exhibit unique properties that can be leveraged in electronics and photonics .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Thiazole- and indole-containing analogs (e.g., compounds 9–12 in ) exhibit broader hydrogen-bonding networks, which may improve binding affinity to proteins .

- The nitrophenyl group in ID 303985-82-2 introduces strong electron-withdrawing effects, which could stabilize charge-transfer complexes in materials science applications .

Physicochemical Properties and Bioactivity Insights

While experimental data for the target compound is unavailable, inferences can be drawn from analogs:

- Lipophilicity : The chloro-dimethylpyrazole group increases logP compared to unsubstituted pyrazoles, favoring blood-brain barrier penetration.

- Thermal stability: Dimethyl groups may enhance thermal stability, as seen in 3,5-dimethyl-4-(phenoxymethyl)isoxazole derivatives (ID: 303985-55-9) .

- Bioactivity : Pyrazole-propanamides often exhibit kinase inhibition or antimicrobial activity due to their ability to disrupt ATP-binding pockets or microbial membranes .

Limitations and Future Research Directions

- Data gaps : Direct experimental data on the target compound’s solubility, stability, and bioactivity are absent.

- Synthetic optimization : Scalable synthesis routes and purification methods need validation.

- Computational modeling : Molecular dynamics simulations could predict binding modes with biological targets (e.g., kinases or bacterial enzymes).

Biological Activity

2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide, a pyrazole derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article delves into the compound's biological activity, summarizing key research findings, case studies, and relevant data.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. A study highlighted that derivatives of pyrazole, including those similar to this compound, have shown promising results against various cancer cell lines:

- MCF7 (breast cancer) : GI50 = 3.79 µM

- SF-268 (CNS cancer) : TGI = 12.50 µM

- NCI-H460 (lung cancer) : LC50 = 42.30 µM .

These values suggest that the compound may inhibit cell growth effectively across different types of cancer.

The mechanism by which pyrazole derivatives exert their anticancer effects often involves:

- DNA Binding : Some studies have demonstrated that these compounds can bind to DNA, inhibiting replication and transcription processes.

- Kinase Inhibition : Notably, certain derivatives exhibit inhibitory effects on kinases involved in cell cycle regulation and apoptosis .

Study 1: Cytotoxicity Evaluation

In a comparative study of various pyrazole derivatives, this compound was evaluated for its cytotoxic effects against several cancer cell lines. The results indicated an IC50 value of approximately 17.82 mg/mL against Hep-2 cells and a notable effect on P815 cells .

Study 2: Anti-inflammatory Properties

Beyond its anticancer potential, this compound has also been investigated for anti-inflammatory properties. Research has shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Table 1: Biological Activities of Pyrazole Derivatives

| Compound Name | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|---|

| This compound | MCF7 | 3.79 | 12.50 | - |

| - | SF-268 | - | 12.50 | - |

| - | NCI-H460 | - | - | 42.30 |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | - | - | 17.82 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.